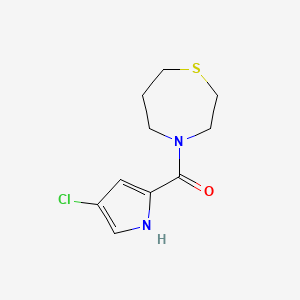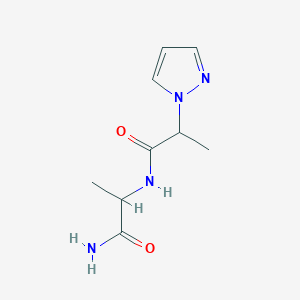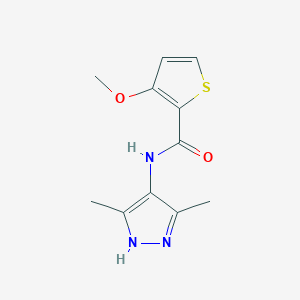
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone, also known as CPTM, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. CPTM is a heterocyclic compound that contains both a pyrrole and a thiazepane ring in its structure. The compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. Studies have shown that (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to inhibit acetylcholinesterase activity, which could potentially lead to the development of new drugs for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have both biochemical and physiological effects on the body. In vitro studies have shown that (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. The compound has also been shown to inhibit acetylcholinesterase activity, which could potentially improve cognitive function in patients with Alzheimer's disease. In vivo studies have shown that (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone exhibits antitumor activity in mouse models of lung and breast cancer.
実験室実験の利点と制限
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields of scientific research. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone, including the development of new derivatives with improved antitumor activity and the investigation of its potential as a treatment for Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone and its potential applications in other fields of scientific research.
合成法
The synthesis of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been achieved by several methods, including the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 1,4-thiazepane-4-carbonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 1,4-thiazepane-4-amine in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The yield of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone from these methods has been reported to be around 70-80%.
科学的研究の応用
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to exhibit antitumor activity against several cancer cell lines, including lung, breast, and colon cancer. The compound has also been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. In addition, (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been used as a building block in the synthesis of other heterocyclic compounds with potential biological activities.
特性
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c11-8-6-9(12-7-8)10(14)13-2-1-4-15-5-3-13/h6-7,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDGCSVOKDZVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)
![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)
![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)
